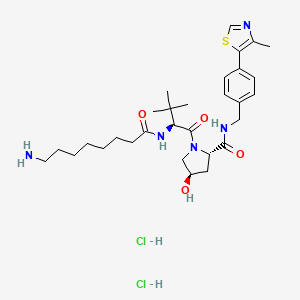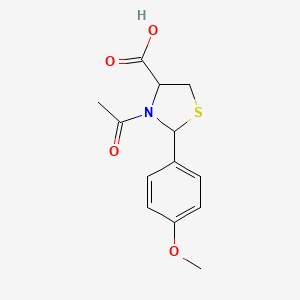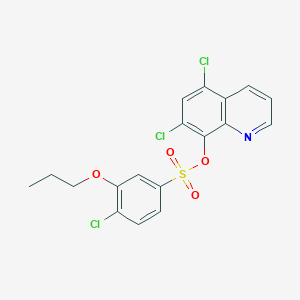
2-(2-Chloro-acetylamino)-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-acetylamino)-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester is a compound with intriguing properties and potential applications in various scientific fields. It combines a chloro-acetylamino group, a dimethylcarbamoyl group, a methyl-thiophene core, and a carboxylic acid ethyl ester group, making it a versatile molecule for multiple chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-acetylamino)-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester typically involves several steps:
Formation of the Thiophene Ring: : Starting with simple precursors, the thiophene ring is constructed using a series of cyclization reactions.
Introduction of Functional Groups: : The chloro-acetylamino, dimethylcarbamoyl, and carboxylic acid ester groups are then introduced through substitution reactions and acylation steps.
Purification: : The final product is purified using techniques like column chromatography or recrystallization to ensure high purity and yield.
Industrial Production Methods
In industrial settings, large-scale synthesis may involve optimized reaction conditions such as high-pressure reactors, continuous flow systems, and automated purification processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: : Reduction reactions can occur at the carboxylic acid ester group.
Substitution: : The chloro group is reactive and can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Depending on the reaction conditions and reagents, the compound can form various derivatives with altered functional groups, enhancing its applicability in different fields.
科学的研究の応用
2-(2-Chloro-acetylamino)-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester has diverse applications:
Chemistry: : Used as an intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: : May have potential as a biochemical probe due to its reactive functional groups.
Medicine: : Investigated for potential therapeutic applications, particularly in targeting specific pathways or receptors.
Industry: : Used in materials science for creating polymers with specific properties.
作用機序
Molecular Targets and Pathways Involved
The compound's mechanism of action can vary based on its application:
Chemical Reactions: : Acts as an electrophile in substitution reactions, reacting with nucleophiles.
Biological Applications: : May interact with enzymes or receptors, altering their activity and impacting biological pathways.
Therapeutic Potential: : May inhibit or activate specific molecular targets, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-(2-Chloro-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester: : Lacks the dimethylcarbamoyl group, altering its reactivity and applications.
2-Acetylamino-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester: : Lacks the chloro group, impacting its substitution reactions.
5-Dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester: : Lacks both the chloro and acetylamino groups, significantly altering its chemical behavior.
Uniqueness
2-(2-Chloro-acetylamino)-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester is unique due to the combination of its functional groups, which allow for versatile chemical reactivity and diverse applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-5-20-13(19)9-7(2)10(12(18)16(3)4)21-11(9)15-8(17)6-14/h5-6H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUONTUPPOOBZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2587101.png)




![N-[(5-cyclopropylpyridin-3-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2587108.png)
![6-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine](/img/structure/B2587111.png)

![8-(3-Chloro-4-methylbenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2587113.png)
![N,N-dimethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2587114.png)

![2-Benzyl-6-(2,5-dimethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2587119.png)
![2-(2-Chloro-6-fluorophenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate](/img/structure/B2587121.png)
